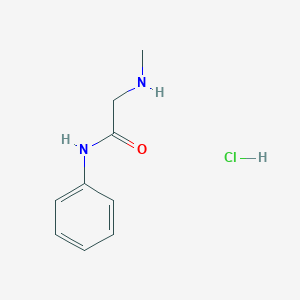

2-(methylamino)-N-phenylacetamide hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Molecular Structure Analysis

This involves determining the arrangement of atoms in the molecule and the type of bonds between them. Techniques used may include X-ray crystallography, NMR spectroscopy, and mass spectrometry .Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes the reactants and products, the conditions under which the reaction occurs, and the mechanism of the reaction .Physical And Chemical Properties Analysis

This includes the compound’s melting point, boiling point, solubility, density, and refractive index. It also includes its chemical stability and reactivity .科学的研究の応用

Anticonvulsant Activity

Research has shown that certain derivatives of 2-(methylamino)-N-phenylacetamide have significant anticonvulsant activity. For instance, compounds with specific substitutions on the N-phenyl ring demonstrated notable effectiveness against maximal electroshock test seizures (Soyer, Kılıç, Erol, & Pabuccuoglu, 2004).

Synthesis of Bioactive Compounds

The compound has been used in the synthesis of bioactive compounds. A study described the creation of omega-(1H-imidazol-1-yl)-N-phenylacetamide derivatives with varying bioactivities, including antimicrobial properties (Jayadevappa, Nagendrappa, Umesh, & Chandrashekar, 2012).

Chemical Synthesis and Structure-Activity Relationships

2-(Methylamino)-N-phenylacetamide hydrochloride has been a key component in the synthesis of various chemical structures. For example, a method was developed for synthesizing 2-(3-aryl-1,2,4-oxadiazol-5-yl)-N-phenylacetamide derivatives (Srivani, Thirupathaiah, Laxminarayana, & Chary, 2018).

Anesthetic Use in Veterinary Medicine

The compound has been utilized in veterinary medicine as an anesthetic. Studies have demonstrated its effectiveness in producing a surgical level of anesthesia in animal models (Shucard, Andrew, & Beauford, 1975).

Novel Green Synthesis Technology

2-(Methylamino)-N-phenylacetamide hydrochloride has been part of a novel green synthesis technology. This method offers high recovery, fewer side effects, and simple post-treatment processes (Feng, 2012).

作用機序

Mode of Action

Upon administration, 2-(methylamino)-N-phenylacetamide hydrochloride interacts with its targets, leading to a series of biochemical reactions. The compound stimulates α and/or β2-adrenergic receptors, which results in a decrease in aqueous production and an enhancement of outflow facility . This interaction leads to changes in cellular activity, affecting various physiological processes .

Biochemical Pathways

The compound’s interaction with adrenergic receptors influences several biochemical pathways. For instance, it can affect the renin-angiotensin system, which plays a key role in regulating blood pressure and fluid balance . Additionally, it may influence the sympathetic nervous system, which is involved in the body’s “fight or flight” response .

Pharmacokinetics

2-(methylamino)-N-phenylacetamide hydrochloride undergoes oxidative metabolism, primarily to norketamine by cytochrome P450 (CYP) 3A and CYP2B6 enzymes . Due to extensive first-pass metabolism, its oral bioavailability is poor, making the compound vulnerable to pharmacokinetic drug interactions .

Result of Action

The stimulation of α and/or β2-adrenergic receptors by 2-(methylamino)-N-phenylacetamide hydrochloride leads to various molecular and cellular effects. These include increased heart rate, myocardial contractility, and renin release via beta-1 receptors . Beta-2 effects produce bronchodilation, which may be useful as an adjunct treatment of asthma exacerbations, as well as vasodilation, tocolysis, and increased aqueous humor production .

Action Environment

The action, efficacy, and stability of 2-(methylamino)-N-phenylacetamide hydrochloride can be influenced by various environmental factors. For instance, factors such as pH, temperature, and the presence of other substances can affect its stability and activity . Furthermore, individual patient factors, such as genetic variations in the metabolic enzymes that process the compound, can also influence its action and efficacy .

Safety and Hazards

将来の方向性

特性

IUPAC Name |

2-(methylamino)-N-phenylacetamide;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O.ClH/c1-10-7-9(12)11-8-5-3-2-4-6-8;/h2-6,10H,7H2,1H3,(H,11,12);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTTCXNVKPIYQNV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC(=O)NC1=CC=CC=C1.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13ClN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50547238 |

Source

|

| Record name | N~2~-Methyl-N-phenylglycinamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50547238 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.66 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

60565-45-9 |

Source

|

| Record name | N~2~-Methyl-N-phenylglycinamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50547238 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(methylamino)-N-phenylacetamide hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(1R,2R)-2-[(2-aminophenyl)sulfanyl]cyclopentan-1-ol](/img/structure/B1367505.png)

![Acetaldehyde, 2-[2-(benzoyloxy)ethoxy]-](/img/structure/B1367514.png)

![2-chloro-4-methylpyrido[2,3-b]pyrazin-3(4H)-one](/img/structure/B1367519.png)